molecular formula C8H10O4 B026838 Cyclohexene-1,3-dicarboxylic acid CAS No. 109940-58-1

Cyclohexene-1,3-dicarboxylic acid

Katalognummer: B026838
CAS-Nummer: 109940-58-1
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: FCTPXMGHGVCNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohex-1-ene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and third carbon atoms of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce cyclohex-1-ene-1,3-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene under reflux conditions.

Industrial Production Methods

Industrial production of cyclohex-1-ene-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.

Major Products Formed

    Oxidation: Cyclohexane-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.

    Substitution: Esters, amides, and other functionalized cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohex-1-ene-1,3-dicarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups on the first and second carbon atoms.

    Cyclohexane-1,3-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.

    Cyclohex-1-ene-1-carboxylic acid: Contains only one carboxylic acid group.

Uniqueness

Cyclohex-1-ene-1,3-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups and the presence of a double bond in the cyclohexene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

109940-58-1

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

cyclohexene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI-Schlüssel

FCTPXMGHGVCNMD-UHFFFAOYSA-N

SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

Kanonische SMILES

C1CC(C=C(C1)C(=O)O)C(=O)O

Synonyme

1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.